molecular formula C11H9F3N2O B7895411 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole

5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole

Cat. No.: B7895411
M. Wt: 242.20 g/mol
InChI Key: MOFLNZGDBYVUPF-UHFFFAOYSA-N
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Description

5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with an aminomethyl group and a trifluoromethylphenyl group. Isoxazoles are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

The synthesis of 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity. Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Chemical Reactions Analysis

5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar compounds to 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole include other isoxazole derivatives such as:

Compared to these compounds, this compound is unique due to its trifluoromethylphenyl substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(6-15)17-16-10/h1-5H,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFLNZGDBYVUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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